Hydroxyethyloxamic acid
Overview
Description
Synthesis Analysis
The synthesis of hydroxyethyloxamic acid and related compounds involves several chemical reactions. A novel approach to the synthesis of N-hydroxyamino acids, which may include hydroxyethyloxamic acid, utilizes dioxiranes for high-yielding selective N-hydroxylation under mild conditions (Detomaso & Curci, 2001). Enantioselective methods have also been developed, such as the synthesis of (+)-polyoxamic acid through phase-transfer catalytic conjugate addition and asymmetric dihydroxylation, showcasing the versatility of synthetic strategies for such compounds (Yeon-Ju Lee et al., 2011).
Scientific Research Applications
Antioxidant Properties and Structure-Activity Relationships
Hydroxycinnamic acids (HCAs), including hydroxyethyloxamic acid, are phytochemicals with significant biological properties, particularly noted for their antioxidant activities. Studies have focused on their structure-activity relationships (SARs) to develop potent antioxidant molecules. Key structural features influencing antioxidant activity include modifications of the aromatic ring and the carboxylic function. These modifications can include alterations in the hydroxy groups' number and position and the incorporation of various moieties. The optimization of these structures is crucial in developing antioxidants for managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).
Synthesis and Characterization for Various Applications
The synthesis and characterization of hydroxyethyloxamic acid derivatives and similar compounds have been explored for diverse applications. For instance, N-hydroxyamino acids have been synthesized efficiently through selective N-hydroxylation processes. These compounds have potential uses in various fields, including drug development and biochemistry (Detomaso & Curci, 2001).
Analytical Methods in Antioxidant Activity Determination
In the realm of antioxidants, hydroxyethyloxamic acid and its derivatives are often subjected to various analytical methods to determine their antioxidant activity. Techniques like Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests are critical for assessing these compounds' effectiveness in scavenging free radicals and acting as antioxidants. The application of such methods is crucial in the study of antioxidants in food, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Bio-based Production and Polymer Applications
Bio-based production of monomers and polymers has been a significant area of research, where metabolically engineered microorganisms are used to produce various compounds, including hydroxyethyloxamic acid derivatives. These derivatives serve as precursors for polyamides and other polymers, showcasing their potential in sustainable material production (Chung et al., 2015).
Potential in Lipid Metabolism and Obesity Management
Hydroxycinnamic acid derivatives, like hydroxyethyloxamic acid, are recognized for their role in managing lipid metabolism and obesity. Their antioxidant and anti-inflammatory properties contribute to this therapeutic potential. They have shown efficacy in experimental models of diabetes, hyperlipidemia, and obesity, highlighting their significance in metabolic health management (Alam et al., 2016).
properties
IUPAC Name |
2-(2-hydroxyethylamino)-2-oxoacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO4/c6-2-1-5-3(7)4(8)9/h6H,1-2H2,(H,5,7)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYENBEYPOIXIHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)NC(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40200668 | |
Record name | Hydroxyethyloxamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40200668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hydroxyethyloxamic acid | |
CAS RN |
5270-73-5 | |
Record name | Hydroxyethyloxamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005270735 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydroxyethyloxamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40200668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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